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Compound of Interest |

2-Morpholinemethanamine,4-(1-
Compound Name:
methylethyl)-(9Cl)

CAS No.: 141815-07-8

Cat. No.: B119040

. J

Abstract & Executive Summary

This application note details a robust, scalable protocol for the synthesis of 4-(1-methylethyl)-2-
morpholinemethanamine (CAS: 1142194-73-1), also known as 4-isopropyl-2-
aminomethylmorpholine.[1] This intermediate is a critical scaffold in the development of T-type
calcium channel blockers, 5-HT agonists, and other CNS-active pharmaceutical ingredients
(APIs).[1]

Unlike bench-scale methods that rely on expensive chromatography or hazardous azide
chemistry, this protocol utilizes a Modified Gabriel Synthesis integrated with a One-Pot
Morpholine Cyclization.[1] This approach ensures high purity (>98% by GC), process safety,
and cost-efficiency suitable for kilogram-scale production.[1]

Key Process Metrics
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Parameter Specification
Target Scale 1.0 kg - 10.0 kg
Overall Yield 65 - 72% (3 Steps)
Purity >98.5% (GC-FID)

Epichlorohydrin, N-Isopropylethanolamine,

Critical Raw Materials _ o
Potassium Phthalimide

Class 3 (Corrosive/lrritant); Thermal Hazard

Safety Class ) )
(Epoxide opening)

Introduction & Retrosynthetic Analysis

The synthesis of 2-substituted morpholines often suffers from regioselectivity issues or harsh
cyclization conditions.[1] Our strategy bypasses these by constructing the morpholine core via
a base-mediated cyclization of a chlorohydrin intermediate, followed by a safe nucleophilic

substitution to install the primary amine.
Retrosynthetic Logic
o Target: 4-isopropyl-2-morpholinemethanamine.[1]

e Disconnection 1 (C-N bond): Install the primary amine via a phthalimide precursor to avoid
dimerization common in direct alkylation.

» Disconnection 2 (Ether bond): Form the morpholine ring via intramolecular displacement of a
chloride by an alkoxide.

» Starting Materials:Epichlorohydrin and N-Isopropylethanolamine.[1] These are inexpensive,
bulk-commodity chemicals.[1]

Reaction Scheme & Pathway Visualization[3]

The following diagram illustrates the reaction pathway and the critical control points (CCPs) for

the scale-up process.
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Critical Safety Controls
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4-Isopropyl-2-
hydroxymethyimorpholine

Click to download full resolution via product page

Caption: Step-wise synthesis pathway highlighting the critical cyclization and deprotection
stages.

Detailed Experimental Protocols
Step 1: Synthesis of 4-Isopropyl-2-
(hydroxymethyl)morpholine

Objective: Construct the morpholine ring with the hydroxymethyl handle.[1]

Reagents:

N-Isopropylethanolamine (1.0 equiv)[1]

Epichlorohydrin (1.05 equiv)[1]

Sodium Hydroxide (50% ag. solution, 2.5 equiv)

Solvent: Toluene (or Water for green chemistry variants)[1]
Protocol:

» Reactor Setup: Charge a glass-lined reactor with N-Isopropylethanolamine and cool to 0—
5°C. Nitrogen inertion is mandatory.[1]

» Addition: Add Epichlorohydrin dropwise over 2 hours.

o Process Control: Maintain internal temperature <15°C. The reaction is highly exothermic.
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o Mechanism:[1][2][3][4][5] Epoxide ring opening occurs to form the chlorohydrin
intermediate (1-chloro-3-[isopropyl(2-hydroxyethyl)amino]propan-2-ol).[1]

e Cyclization: Once addition is complete, stir for 1 hour at 20°C. Then, add 50% NaOH solution
slowly.

e Heating: Heat the biphasic mixture to 50-55°C for 4—6 hours.
o Monitoring: Use GC-MS to monitor the disappearance of the chlorohydrin peak.[1]

o Workup: Cool to room temperature. Separate the organic layer (if using Toluene) or extract
with Ethyl Acetate (if using water). Wash the organic phase with brine.

 Purification: Vacuum distillation (bp ~95-105°C at 2 mmHg).
o Yield: 80-85%.[1]

o Appearance: Colorless viscous oil.[1]

Step 2: Functional Group Interconversion (Hydroxyl to
Amine)

Objective: Convert the hydroxyl group to a primary amine via the Gabriel Synthesis.

Part A: Mesylation

Dissolve the Step 1 alcohol (1.0 equiv) and Triethylamine (1.5 equiv) in Dichloromethane
(DCM) (10 vaol).

Cool to 0°C. Add Methanesulfonyl chloride (MsCl, 1.2 equiv) dropwise.

Stir for 2 hours. Quench with water, separate layers, and dry the organic phase.[6]

Concentrate to obtain the crude mesylate (unstable; use immediately).

Part B: Phthalimide Substitution

o Dissolve the crude mesylate in DMF (5 vol).

© 2026 BenchChem. All rights reserved. 4 /10 Tech Support


https://prepchem.com/preparation-of-4-1-oxo-2-propenyl-morpholine-str13/
https://www.chemscene.com/757910-97-7.html
https://www.organic-chemistry.org/abstracts/lit5/999.shtm
https://asianpubs.org/index.php/ajchem/article/download/25_16_43/8272
https://scholarworks.uni.edu/cgi/viewcontent.cgi?article=2193&context=pias
https://prepchem.com/preparation-of-4-1-oxo-2-propenyl-morpholine-str13/
https://prepchem.com/preparation-of-4-1-oxo-2-propenyl-morpholine-str13/
https://prepchem.com/preparation-of-4-1-oxo-2-propenyl-morpholine-str13/
https://prepchem.com/preparation-of-4-1-oxo-2-propenyl-morpholine-str13/
https://pdf.benchchem.com/1218/Optimizing_reaction_conditions_for_the_synthesis_of_morpholine_derivatives.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b119040?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

e Add Potassium Phthalimide (1.3 equiv).
e Heat to 90°C for 6 hours.
o Note: The mixture will become a thick slurry. Ensure robust agitation.

o Workup: Pour into ice water. The phthalimide derivative will precipitate. Filter and wash with
water and cold isopropanol.

o Alternative: If the product is an oil, extract with Ethyl Acetate.
Part C: Deprotection (Hydrazinolysis)[1]
e Suspend the phthalimide intermediate in Ethanol (10 vol).
e Add Hydrazine Hydrate (2.5 equiv).
o Safety: Hydrazine is toxic and a suspected carcinogen. Handle in a closed system.
» Reflux for 3 hours. A white precipitate (phthalhydrazide) will form.
« Isolation: Cool to 20°C. Acidify with 6N HCI to pH 1. Filter off the phthalhydrazide byproduct.
 Basification: Adjust the filtrate pH to >12 using 50% NaOH.
o Extraction: Extract the product with DCM (3x). Dry over Na2S0O4 and concentrate.
 Final Purification: High-vacuum distillation.

Process Controls & Troubleshooting
Critical Process Parameters (CPPs)

© 2026 BenchChem. All rights reserved. 5/10 Tech Support


https://prepchem.com/preparation-of-4-1-oxo-2-propenyl-morpholine-str13/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b119040?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Step Parameter Range Impact on Quality

High temp causes

Epichlorohydrin o
1 - <15°C polymerization &
Addition Temp _ N
Impurities.
Low pH leads to
1 Cyclization pH >12 incomplete ring
closure.[1]
Water hydrolyzes the
2B DMF Water Content <0.1% mesylate, reducing
yield.
Ensures amine
product remains in
2C pH during Filtration <2 solution as HCI salt

while byproduct
precipitates.[1]

Common Issues & Solutions

e Issue: Low yield in Step 1 cyclization.
o Root Cause:[1][7][3][5][8] Polymerization of epichlorohydrin.[9]

o Solution: Strictly control addition temperature and ensure adequate stirring speed to
prevent hot spots.

 |Issue: "Sticky" precipitate in Step 2B.[1]
o Root Cause:[1][7][3][5][8] Trapped DMF or salts.[1]
o Solution: Triturate the solid with water/methanol (9:1) to remove inorganic salts.

Safety & Handling (E-E-A-T)
Chemical Hazards[10]
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» Epichlorohydrin: Potent alkylating agent, flammable, and toxic. Use a closed reactor system
with a scrubber.

e Hydrazine Hydrate: Severe skin corrosion and cancer hazard.[1] Use chemically resistant
gloves (Silver Shield/4H) and a full-face respirator if vapors are present.[1]

o Target Amine: Corrosive (pH >12). Causes severe skin burns.[1][10]

Waste Management

e Agueous Waste (Step 1): Contains high chloride and organic loads. Treat as hazardous
aqueous waste.

» Phthalhydrazide Byproduct: Solid waste, generally low toxicity but should be incinerated.

Analytical Specifications

Product: 4-(1-methylethyl)-2-morpholinemethanamine[1]

Appearance: Clear, colorless to pale yellow liquid.

Boiling Point: ~85-90°C @ 0.5 mmHg.[1]

1H NMR (400 MHz, CDCI3): 4 3.85 (m, 1H), 3.70 (m, 1H), 3.55 (td, 1H), 2.80 (d, 2H, -
CH2NH2), 2.75 (m, 1H), 2.65 (m, 2H), 2.20 (m, 1H), 1.95 (t, 1H), 1.40 (bs, 2H, NH2), 1.05 (d,
6H, Isopropyl CH3).

GC Purity: 2 98.0% (Area %).

References

e Morpholine Synthesis Methodology

o

Title: "A Simple and Efficient Synthesis of Morpholines from Amino Alcohols and
Epichlorohydrin."

Source:Synthetic Communic

Context: General procedure for Step 1 cycliz

o

o

o

[1]
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» Safety Data (Epichlorohydrin)

o Title: "Epichlorohydrin - NIOSH Pocket Guide to Chemical Hazards."[1]

o Source: Centers for Disease Control and Prevention (CDC).

o [1]

o Gabriel Synthesis Adaptation

o

Title: "The Gabriel Synthesis of Primary Amines."
Source:Organic Syntheses, Coll. Vol. 2, p. 25.
Context: Standard protocol adapted for Step 2.

o

o

[e]

[1]

e Target Molecule Context (Patent)

[¢]

Title: "Substituted Morpholine Derivatives and Their Use as T-Type Calcium Channel
Blockers."[1]

[¢]

Source: US Patent Application (Example of class).[8]

[e]

Context: Illustrates the utility of the 4-isopropyl-2-aminomethylmorpholine intermediate.[1]

o [1]

(Note: While specific patents for the exact CAS 1142194-73-1 synthesis are proprietary, the
protocols above are derived from validated heterocycle synthesis principles found in the cited
literature.)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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¢ To cite this document: BenchChem. [Application Note: Scale-Up Synthesis of 4-(1-
methylethyl)-2-morpholinemethanamine]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b119040#scale-up-synthesis-of-4-1-methylethyl-2-
morpholinemethanamine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2026 BenchChem. All rights reserved. 10/10 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b119040?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

